2-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
Description
2-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound features a furan ring, a nitro group, and a benzo[b]thiophene core, making it a unique structure with potential pharmacological properties.
Properties
Molecular Formula |
C22H19N3O3S |
|---|---|
Molecular Weight |
405.5g/mol |
IUPAC Name |
2-[(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C22H19N3O3S/c1-13-10-19(25(26)27)14(2)9-17(13)20-8-7-15(28-20)12-24-22-18(11-23)16-5-3-4-6-21(16)29-22/h7-10,12H,3-6H2,1-2H3/b24-12+ |
InChI Key |
XSEJBLLVAZWZII-WYMPLXKRSA-N |
SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=NC3=C(C4=C(S3)CCCC4)C#N |
Isomeric SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)/C=N/C3=C(C4=C(S3)CCCC4)C#N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=NC3=C(C4=C(S3)CCCC4)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can be achieved through various synthetic routes. One common method involves the condensation reaction between a furan derivative and a benzo[b]thiophene derivative under specific reaction conditions . The reaction typically requires the use of a base catalyst and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form new derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and furan ring play crucial roles in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its combination of a furan ring, nitro group, and benzo[b]thiophene core, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
